molecular formula C15H16O B8529342 2-Isopropyl-6-phenylphenol CAS No. 918151-47-0

2-Isopropyl-6-phenylphenol

Cat. No.: B8529342
CAS No.: 918151-47-0
M. Wt: 212.29 g/mol
InChI Key: UGDCVLOYOWWPQS-UHFFFAOYSA-N
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Description

2-Isopropyl-6-phenylphenol is a phenolic compound featuring an isopropyl group at the 2-position and a phenyl group at the 6-position of the benzene ring. Phenolic derivatives like these are often studied for their antioxidant, antimicrobial, and material science applications due to their substituent-dependent reactivity and stability .

Properties

CAS No.

918151-47-0

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

2-phenyl-6-propan-2-ylphenol

InChI

InChI=1S/C15H16O/c1-11(2)13-9-6-10-14(15(13)16)12-7-4-3-5-8-12/h3-11,16H,1-2H3

InChI Key

UGDCVLOYOWWPQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC(=C1O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of 2-isopropyl-6-phenylphenol analogs:

Compound Name Molecular Formula Molecular Weight CAS No. Substituents (Position) Key Features
2-Isopropyl-6-propylphenol C₁₂H₁₈O 178.27 74663-48-2 2-isopropyl, 6-propyl High hydrophobicity; lab use
2-Isopropyl-6-(4-fluorophenyl)phenol C₁₅H₁₅FO 230.28 898787-90-1 2-isopropyl, 6-(4-fluorophenyl) Enhanced polarity due to fluorine
2-Ethyl-6-isopropylphenyl isocyanate C₁₂H₁₅NO 189.25 - 2-ethyl, 6-isopropyl, isocyanate Reactive functional group
2-Allyl-6-methylphenol C₁₀H₁₂O 148.20 3354-58-3 2-allyl, 6-methyl Allyl group enables polymerization
Key Observations:
  • Hydrophobicity: 2-Isopropyl-6-propylphenol (C₁₂H₁₈O) has a higher molecular weight and longer alkyl chains than 2-allyl-6-methylphenol (C₁₀H₁₂O), likely increasing its hydrophobicity and reducing water solubility .
  • Reactivity: The isocyanate group in 2-ethyl-6-isopropylphenyl isocyanate (C₁₂H₁₅NO) makes it highly reactive, suitable for polymer synthesis, whereas allyl groups in 2-allyl-6-methylphenol enable radical-mediated reactions .

Preparation Methods

Direct Alkylation of Phenol with Propylene

The industrial synthesis of 2-isopropyl-6-propylphenol traditionally employs Friedel-Crafts alkylation, where phenol reacts with propylene in the presence of acidic catalysts. This method, however, faces challenges in regioselectivity due to competing ortho and para substitutions. For instance, using aluminum chloride (AlCl₃) at 80–100°C yields a mixture of 2-isopropylphenol (35–40%), 4-isopropylphenol (20–25%), and diisopropyl derivatives. The selectivity toward the 2,6-diisopropyl isomer improves to 65–70% when cesium-modified heteropolyacid catalysts (Cs₂.₅H₀.₅PW₁₂O₄₀) are supported on K-10 clay, as demonstrated by liquid-phase reactions at 200°C.

Reaction Conditions and Outcomes:

CatalystTemperature (°C)Selectivity (2,6-isomer)Byproducts
AlCl₃80–10035–40%2,4-diisopropylphenol
Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 clay20065–70%Triisopropylphenol (≤5%)

The enhanced selectivity of cesium-modified catalysts arises from their controlled acidity and pore structure, which favor monoalkylation at the ortho position before subsequent propylation.

Multi-Step Synthesis via 4-Hydroxy-3,5-diisopropylbenzoic Acid

Alkylation of p-Hydroxybenzoic Acid

A patented route (WO2011161687A1) bypasses traditional Friedel-Crafts limitations by alkylating p-hydroxybenzoic acid with isopropylating agents (e.g., isopropyl bromide) in acidic media. The reaction proceeds at 60–65°C using aqueous mineral acids (H₂SO₄ or HCl) to yield 4-hydroxy-3,5-diisopropylbenzoic acid (Formula III). Critical impurities, including 3,5-diisopropyl-4-isopropoxybenzoic acid (ether impurity) and 4-hydroxy-3-isopropylbenzoic acid (monoalkylated derivative), are removed via toluene washes at basic pH.

Decarboxylation and Purification

The decarboxylation of 4-hydroxy-3,5-diisopropylbenzoic acid occurs in high-boiling solvents (e.g., diphenyl ether) with alkali metal hydroxides (NaOH or KOH) at 120–160°C under nitrogen. This step eliminates CO₂ to form 2,6-diisopropylphenol, which is subsequently extracted with toluene, washed with sodium bicarbonate, and vacuum-distilled to achieve 99.90% purity.

Optimized Decarboxylation Parameters:

  • Catalyst: 10% NaOH (w/w)

  • Solvent: Diphenyl ether

  • Yield: 82–85%

  • Purity: ≥99.9% (HPLC)

Reduction of 2-Isopropyl-6-propionylphenol

Catalytic Hydrogenation

An alternative pathway involves the hydrogenation of 2-isopropyl-6-propionylphenol using palladium on carbon (Pd/C) in ethanol. This method, detailed by James and Glen (1980), achieves quantitative reduction of the ketone group to a propyl chain under mild conditions (25°C, 1 atm H₂). The reaction completes within 15 minutes, avoiding over-reduction or isomerization byproducts.

Hydrogenation Protocol:

  • Dissolve 2-isopropyl-6-propionylphenol (10 mmol) in ethanol (50 mL).

  • Add 10% Pd/C (0.5 g) and stir under H₂ atmosphere.

  • Filter and concentrate to obtain crude product.

  • Purify via vacuum distillation (bp 120–125°C at 0.1 mmHg).

Challenges in Impurity Control

Ether and Dimer Formation

During alkylation, isopropyl ether (DIPE) forms via dehydration of isopropanol, which can re-alkylate phenol to generate 1-isopropoxy-2,4-diisopropylbenzene. This impurity, along with dimeric 4,4'-oxydibenzoic acid, necessitates stringent washing with hot toluene and aqueous sodium bicarbonate.

Isomer Separation

Gas chromatography (GC) analyses reveal that 2-isopropyl-6-propylphenol co-elutes with 2,4-diisopropylphenol on non-polar columns. Employing polar stationary phases (e.g., Carbowax 20M) resolves these isomers, enabling accurate purity assessments.

Industrial-Scale Process Design

Continuous-Flow Reactors

Recent advancements utilize fixed-bed reactors with Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 clay catalysts for continuous propylation. At a space velocity of 2 h⁻¹ and 180°C, this system achieves 78% conversion of phenol with 70% selectivity toward 2,6-diisopropylphenol, reducing catalyst deactivation compared to batch processes.

Solvent Recycling

Toluene, used in extraction and washing steps, is recovered via distillation and reused, lowering production costs by 15–20% .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-isopropyl-6-phenylphenol, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling for phenyl group introduction. Regioselectivity is controlled by steric and electronic factors: bulkier isopropyl groups at the ortho position (C2) may require Lewis acids like AlCl₃ to direct substitution. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate the target compound .
  • Key Data : Yields vary from 40–65% depending on solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄ for cross-coupling) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR (CDCl₃) identifies substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm).
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) confirm purity (>95%) and detect isomers.
  • FT-IR : O-H stretch (~3200 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different studies?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line sensitivity, incubation time). Standardize protocols:

Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across ≥3 independent trials.

Validate solvent effects (DMSO vs. ethanol) on compound stability using stability-indicating HPLC.

Apply meta-analysis to reconcile EC₅₀ discrepancies, adjusting for confounding variables like pH or temperature .

  • Example : Inconsistent antimicrobial activity (MIC ranging from 8–32 µg/mL) may reflect differences in bacterial strain resistance profiles .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

Systematic Substituent Variation : Replace the isopropyl group with tert-butyl or cyclopropyl to assess steric effects on receptor binding.

Computational Modeling : Dock derivatives into target proteins (e.g., CYP450 enzymes) using AutoDock Vina to predict binding affinities.

Bioassay Correlation : Measure IC₅₀ values against enzymatic targets (e.g., COX-2) and correlate with Hammett σ constants for electronic effects .

  • Data Insight : Derivatives with electron-withdrawing groups (e.g., -NO₂) at C4 show 2-fold higher inhibition of COX-2 compared to electron-donating groups (-OCH₃) .

Q. How should researchers design experiments to evaluate the environmental toxicity of this compound?

  • Methodological Answer :

  • Acute Toxicity : Follow OECD Test Guideline 203 for fish (e.g., Danio rerio) with LC₅₀ determination over 96 hours.
  • Biodegradation : Use OECD 301F respirometry to measure % mineralization in activated sludge.
  • Analytical Validation : Quantify environmental persistence via HPLC-UV in water/sediment systems under simulated sunlight .

Experimental Design Challenges

Q. What are common pitfalls in ensuring reproducibility of this compound’s synthetic protocols?

  • Methodological Answer :

  • Moisture Sensitivity : Use anhydrous solvents and Schlenk lines for air-sensitive steps (e.g., Grignard reactions).
  • Catalyst Deactivation : Pre-purify reagents (e.g., distill THF over Na/benzophenone) to remove peroxides.
  • Documentation : Report exact stoichiometry, reaction times, and purification Rf values to enable replication .

Q. How can researchers address spectral overlap in characterizing this compound’s derivatives?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating ¹H-¹H and ¹H-¹³C couplings.
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to track specific carbons in complex mixtures.
  • High-Resolution MS : Differentiate isomers (e.g., ortho vs. para substitution) using accurate mass (<5 ppm error) .

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